Acetylsalicylic anhydride

Drug Hypersensitivity Protein Acylation Reaction Mechanisms

Acetylsalicylic anhydride (ASN) is a critical reference standard for quantifying the immunogenic impurity F in aspirin formulations per EP/BP requirements. Its unique S-to-N intramolecular acyl transfer reactivity with thiols makes it irreplaceable for hypersensitivity research. This compound also serves as a key doping agent for studying aspirin crystal habit effects on dissolution rates. Ensure regulatory compliance and research reproducibility with this definitive analytical standard.

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
CAS No. 1466-82-6
Cat. No. B024242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsalicylic anhydride
CAS1466-82-6
SynonymsAspirin Impurity F, 2-(Acetyloxy)benzoic Acid 1,1’-Anhydride;  Salicylic Acid Acetate Anhydride; _x000B_2-Acetoxybenzoic Anhydride;  Aspirin anhydride;  Contraflu;  NSC 63848;  NSC 80056;  Pircan;  Vigal;  Acetylsalicylic Acid Impurity D; 
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3
InChIKeyOAWXYINGQXLWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsalicylic Anhydride (CAS 1466-82-6): Critical Pharmaceutical Impurity and Specialized Acetylating Agent for Analytical and Synthetic Applications


Acetylsalicylic anhydride (ASN, C18H14O7, MW 342.30), the symmetrical anhydride of acetylsalicylic acid, is a white solid with a melting point of 80-83°C . This compound is primarily recognized as a known impurity in aspirin (acetylsalicylic acid, ASA) formulations . Beyond its regulatory significance, ASN functions as a specialized acetylating agent in organic synthesis, where its unique reactivity, stemming from the salicylate moiety, enables selective modifications of nucleophiles such as thiols, a property not shared by simpler acylating agents [1].

Why Acetylsalicylic Anhydride Cannot Be Replaced by Common Acetylating Agents or Other Anhydrides in Critical Analytical and Research Workflows


Generic substitution of acetylsalicylic anhydride (ASN) with common alternatives like acetic anhydride or salicylic anhydride is not scientifically valid for several quantifiable reasons. For pharmaceutical analysis, ASN is a unique, process-specific impurity with a defined, quantifiable impact on the dissolution rate of aspirin formulations at concentrations as low as 0.25% [1]. No other compound can serve as a reference standard for this impurity. For synthesis, ASN exhibits a distinct consecutive kinetic pathway when reacting with thiols, forming a stable amide via an S-to-N intramolecular acyl transfer, a mechanism that simpler acylating agents cannot replicate and which is central to its use in probing aspirin hypersensitivity mechanisms [2]. Furthermore, ASN's physicochemical properties, including a calculated water solubility of 0.082 g/L , fundamentally differ from those of aspirin, meaning its behavior in both analytical and biological systems is not interchangeable.

Quantitative Differentiation of Acetylsalicylic Anhydride: Head-to-Head Performance Data Against Comparators


Acetylsalicylic Anhydride Exhibits a Unique S-to-N Intramolecular Acyl Transfer Mechanism Not Observed with Acetic Anhydride

In a mechanistic study comparing the reactivity of acetylsalicylic anhydride with that of simpler acylating agents, ASN was shown to react with L-cysteine via a unique two-step consecutive kinetic pathway. The reaction of the thiol anion with the anhydride first forms an intermediate thiol ester, which then undergoes a quantitative intramolecular rearrangement to yield a stable amide product, N-(O-acetylsalicyloyl)-2-amino-3-thiopropionic acid [1]. This S-to-N acyl transfer is a specific property of the acetylsalicyloyl moiety and was not observed with N-acetylcysteine, confirming the essential role of the free amino group in this rearrangement [1]. In contrast, acetylation with acetic anhydride yields only a simple S-acetylated product without this intramolecular transfer, representing a fundamentally different reaction outcome and mechanistic pathway .

Drug Hypersensitivity Protein Acylation Reaction Mechanisms

Acetylsalicylic Anhydride Impurity Quantifiably Reduces Aspirin Dissolution Rate at Concentrations Above 0.25%

The presence of acetylsalicylic anhydride (ASN) as an impurity in aspirin crystals has a direct, quantifiable impact on the drug's intrinsic dissolution rate. Using a rotating disc method, it was demonstrated that at concentrations exceeding 0.25%, the impurity decreases the dissolution rate of acetylsalicylic acid in 0.1 N hydrochloric acid at 35°C [1]. This finding provides a direct, quantitative link between ASN content and a critical pharmaceutical quality attribute. In contrast, aspirin formulations with ASN levels below this threshold do not exhibit the same rate reduction [1]. Other common impurities, such as salicylic acid, are also monitored but do not share this specific impact on dissolution kinetics, highlighting the unique and quantifiable risk posed by ASN.

Pharmaceutical Formulation Impurity Profiling Dissolution Testing

Acetylsalicylic Anhydride Detection in Aspirin Samples Achieves High Sensitivity with RP-HPLC and Spectrophotometric Methods

Specialized analytical methods have been developed for the quantification of acetylsalicylic anhydride (ASN) in aspirin samples, underscoring its critical importance as an impurity. A spectrophotometric method allows for the reproducible determination of ASN at levels as low as 0.0005% in acetylsalicylic acid [1]. Furthermore, reversed-phase high-pressure liquid chromatography (RP-HPLC) using a C18 column effectively resolves ASN from aspirin and other impurities such as salicylic acid and acetylsalicylsalicylic acid [2]. This chromatographic resolution is essential for accurate impurity profiling and is a key differentiator from generic detection methods that may not separate these structurally related compounds.

Analytical Method Validation Impurity Quantification HPLC Method Development

Acetylsalicylic Anhydride Solubility Profile Differentiates It from Parent Aspirin and Common Anhydrides

The aqueous solubility of acetylsalicylic anhydride (ASN) is calculated to be 0.082 g/L (0.24 mM) at 25°C , a value that is approximately 40-fold lower than that of acetylsalicylic acid (aspirin), which has a reported solubility of about 3.3 g/L at 25°C . This pronounced difference in hydrophilicity has direct implications for sample preparation in analytical workflows and for understanding the behavior of this impurity in biological systems. In contrast, acetic anhydride is highly reactive with water and is miscible rather than having a defined aqueous solubility, while salicylic anhydride also possesses distinct physicochemical properties. This solubility profile justifies the need for specific storage and handling conditions, such as storage at -10°C to -25°C under an inert atmosphere to prevent hydrolysis [1].

Pre-formulation Studies Physicochemical Characterization Solubility

Primary Application Scenarios for Acetylsalicylic Anhydride Driven by Quantitative Evidence


Certified Reference Material for High-Sensitivity Impurity Quantification in Aspirin Formulations

Acetylsalicylic anhydride is the definitive reference standard for quantifying this specific immunogenic impurity in aspirin products. Validated analytical methods, including RP-HPLC and spectrophotometry, require a certified reference material of ASN to achieve the necessary sensitivity (detection down to 0.0005%) and accuracy for quality control and regulatory compliance [1].

Mechanistic Probe for Investigating Aspirin Hypersensitivity Reactions

The unique reactivity of ASN with thiols, involving a consecutive S-acylation and S-to-N intramolecular acyl transfer to form stable amides, makes it an indispensable tool for studying the molecular basis of aspirin hypersensitivity [2]. No other acylating agent replicates this pathway, which is hypothesized to be the mechanism by which ASN acts as a hapten in allergic responses to aspirin.

Critical Reagent for Dissolution Studies in Pharmaceutical Pre-formulation

Given its quantifiable impact on the dissolution rate of aspirin crystals (decreased rate at concentrations >0.25%), ASN is a key compound for studies investigating the effect of crystal habit and purity on the biopharmaceutical properties of aspirin [3]. Its use as a doping agent in controlled experiments allows formulators to directly correlate impurity levels with dissolution performance.

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